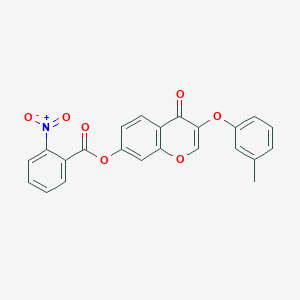
2,2,2-trichloro-N-(4-hydroxy-3,5-diisopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trichloro-N-(4-hydroxy-3,5-diisopropylphenyl)acetamide, also known as TCA, is a chemical compound that has been widely used in scientific research. TCA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of prostaglandins, a group of bioactive lipids that regulate inflammation, pain, and fever.
作用机制
2,2,2-trichloro-N-(4-hydroxy-3,5-diisopropylphenyl)acetamide is a competitive inhibitor of COX-2, which means that it binds to the active site of the enzyme and prevents the conversion of arachidonic acid to prostaglandins. This compound has been shown to be more selective for COX-2 than COX-1, which is another isoform of the enzyme that is involved in the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in different animal models. This compound has been shown to reduce the production of prostaglandins and other inflammatory mediators, such as cytokines and chemokines. This compound has also been shown to decrease pain sensitivity in different pain models, such as the formalin test and the hot plate test. This compound has been shown to inhibit the growth of different cancer cell lines, such as breast cancer, colon cancer, and melanoma.
实验室实验的优点和局限性
2,2,2-trichloro-N-(4-hydroxy-3,5-diisopropylphenyl)acetamide is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of this enzyme in different physiological and pathological processes. This compound has been widely used in vitro and in vivo, and its effects have been well characterized in different animal models. However, this compound has some limitations that should be taken into consideration when designing experiments. This compound can be toxic at high concentrations, and its effects can be influenced by the route of administration, the dose, and the duration of treatment. This compound can also interact with other signaling pathways and enzymes, which can complicate the interpretation of the results.
未来方向
2,2,2-trichloro-N-(4-hydroxy-3,5-diisopropylphenyl)acetamide has great potential for future research in different fields, such as inflammation, pain, cancer, and neurodegenerative diseases. Some of the future directions that can be explored using this compound include:
1. Investigating the role of COX-2 in neuroinflammation and neurodegeneration using this compound in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
2. Developing new derivatives of this compound that have improved selectivity and potency for COX-2, and that can be used as potential drugs for the treatment of inflammation, pain, and cancer.
3. Studying the effects of this compound on the gut microbiome and the immune system, and how these effects can influence the development of inflammatory bowel disease and other immune-related disorders.
4. Investigating the role of COX-2 in the regulation of stem cell differentiation and regeneration using this compound in different cell culture models.
5. Exploring the potential of this compound as a tool for studying the role of COX-2 in the regulation of metabolism and energy balance, and its implications for the development of obesity and type 2 diabetes.
合成方法
2,2,2-trichloro-N-(4-hydroxy-3,5-diisopropylphenyl)acetamide can be synthesized through a two-step process. First, 4-hydroxy-3,5-diisopropylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. Then, the acid chloride is reacted with N,N-dimethylacetamide to form this compound.
科学研究应用
2,2,2-trichloro-N-(4-hydroxy-3,5-diisopropylphenyl)acetamide has been extensively used in scientific research as a tool to study the role of COX-2 in various physiological and pathological processes. This compound has been shown to inhibit COX-2 activity in vitro and in vivo, and its effects have been studied in different animal models of inflammation, pain, and cancer. This compound has also been used to investigate the role of COX-2 in the regulation of angiogenesis, apoptosis, and cell proliferation.
属性
IUPAC Name |
2,2,2-trichloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3NO2/c1-7(2)10-5-9(18-13(20)14(15,16)17)6-11(8(3)4)12(10)19/h5-8,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUXSPAZNFHMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)

![2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B4989040.png)

![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989049.png)
![6-[4-(diethylamino)phenyl]-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B4989058.png)
![4-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B4989071.png)

![diethyl {[butyl(methylsulfonyl)amino]methyl}phosphonate](/img/structure/B4989083.png)